3,4-Difluorobenzenecarboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIWQASUVMMYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400411 | |
| Record name | 3,4-difluorobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114040-50-5 | |
| Record name | 3,4-difluorobenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorobenzenecarboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Significance and Research Context of Fluorinated Benzenecarboximidamides
Fluorinated benzenecarboximidamides represent a significant class of compounds in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. nih.gov Properties such as metabolic stability, lipophilicity, and binding affinity to biological targets can be fine-tuned by the strategic placement of fluorine. mdpi.com The difluoro substitution pattern on the benzene (B151609) ring of 3,4-Difluorobenzenecarboximidamide, in particular, introduces unique electronic effects that can influence its reactivity and interaction with biological systems.
The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a strong basic group and can act as a bioisostere for other functional groups in drug design. This combination of a fluorinated aromatic ring and an amidine group makes compounds like this compound valuable precursors for the synthesis of novel heterocyclic compounds and potential therapeutic agents. ijnrd.orgnih.gov
Historical Development of Amidine Chemistry in Medicinal and Synthetic Applications
The chemistry of amidines dates back to the 19th century, with the Pinner reaction, first described by Adolf Pinner in 1877, being a cornerstone for their synthesis. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt, which can then be converted to an amidine upon treatment with ammonia (B1221849).
Historically, amidines have been recognized for their diverse biological activities. For instance, early research into this class of compounds led to the discovery of various therapeutic agents. Their ability to engage in hydrogen bonding and electrostatic interactions has made them a recurring motif in the design of enzyme inhibitors and receptor antagonists. The development of amidine-containing drugs has spanned various therapeutic areas, underscoring the long-standing importance of this functional group in medicinal chemistry.
Contemporary Research Challenges and Opportunities for 3,4 Difluorobenzenecarboximidamide
Conventional Synthetic Approaches to Benzenecarboximidamides
The traditional and most direct route to synthesizing this compound involves the use of 3,4-Difluorobenzonitrile as the starting material. This common precursor undergoes reactions with specific reagents to introduce the amidine functionality.
Reaction of 3,4-Difluorobenzonitrile with Amidating Reagents
A prevalent method for the synthesis of benzamidine (B55565) derivatives is the reaction of the corresponding benzonitrile (B105546) with an amidating agent. google.com In the case of this compound, 3,4-Difluorobenzonitrile is treated with reagents that can effectively convert the nitrile group into a carboximidamide group. One established method involves the Pinner reaction, where the nitrile reacts with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imidate salt. This intermediate is then treated with ammonia to yield the desired amidine. guidechem.com
Another common approach involves the direct reaction of the nitrile with an ammonia source under pressure and elevated temperatures. chemicalbook.com For instance, heating benzonitrile with ammonium (B1175870) chloride and ammonia in an autoclave is a known method for producing benzamidine hydrochloride. chemicalbook.com This direct amination, while effective, often requires stringent control of reaction conditions to manage the high pressures involved.
A two-step process is also frequently employed, beginning with the conversion of the benzonitrile derivative to the corresponding benzamidoxime (B57231). This is achieved by reacting the nitrile with hydroxylamine (B1172632) hydrochloride. google.com The resulting benzamidoxime is then reduced to the benzamidine. google.com
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are often adjusted include temperature, pressure, reaction time, and the choice of solvent and catalyst.
For the Pinner synthesis, anhydrous conditions are essential to prevent hydrolysis of the imidate intermediate. The choice of alcohol can also influence the reaction rate and yield. In direct amination reactions, the molar ratio of ammonia and ammonium chloride to the benzonitrile is a critical factor. chemicalbook.com High pressures, often ranging from 1300 to 6500 psig, and temperatures around 150°C are typical, with reaction times extending to 18 hours. chemicalbook.com
Process efficiency can be enhanced by purifying the product effectively. After the reaction, unreacted benzonitrile can be removed by extraction with a non-polar solvent like ether. chemicalbook.com The desired amidine hydrochloride is then separated from unreacted ammonium chloride by extraction with a polar solvent such as hot acetonitrile (B52724) or ethanol (B145695), followed by concentration and crystallization. chemicalbook.com
Table 1: Conventional Synthesis of Benzamidine Hydrochloride
| Starting Material | Reagents | Conditions | Product | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| Benzonitrile | Ammonium chloride, Ammonia | 150°C, 18 hr, 1300-6500 psig | Benzamidine hydrochloride | 77% | - | chemicalbook.com |
| Benzal oxime | Methanol, Raney Ni, Ammonia, H₂ | 50°C, 2-3MPa | Benzamidine hydrochloride | 94.1% | 99.6% | chemicalbook.com |
| 1,2-difluorobenzene (B135520) | Trichloroacetic chloride, Lewis acid catalyst, Ammonia, Halogen-containing dehydration reagent | 0-80°C | 3,4-difluorobenzonitrile | High | High | google.com |
Note: This table presents data for the synthesis of the parent benzamidine hydrochloride and the precursor 3,4-difluorobenzonitrile, illustrating typical conditions and outcomes in conventional synthesis.
Novel Synthetic Strategies for Enhanced Yield and Selectivity
Exploration of Alternative Precursors and Catalytic Systems
Recent advancements have focused on the use of alternative precursors and innovative catalytic systems. One promising approach involves the use of ionic liquid-supported nano-metal catalysts. google.com These catalysts have demonstrated high activity and can be recovered and reused, making the process more economical and environmentally friendly. google.com For example, an ionic liquid-supported Rh(0) catalyst has been successfully used in the hydrogenation reduction of benzamidoxime to benzamidine. google.com
Biocatalysis is also emerging as a powerful tool in chemical synthesis. mdpi.com Enzymes such as transaminases are being explored for their ability to catalyze the formation of amine groups with high stereoselectivity, which could be adapted for the synthesis of chiral amidine derivatives. mdpi.com
The synthesis of the precursor, 3,4-Difluorobenzonitrile, has also seen innovation. A method starting from 1,2-difluorobenzene and reacting it with trichloroacetic chloride in the presence of a Lewis acid catalyst has been developed. google.com This route avoids some of the harsher reagents used in other methods.
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov
The use of water as a solvent in chemical reactions is a key aspect of green chemistry. rsc.orgresearchgate.net A transition metal-free procedure for the synthesis of S-aryl dithiocarbamates using aryl diazonium fluoroborate in water at room temperature has been reported, showcasing the potential for aqueous-based syntheses. rsc.orgresearchgate.net Solvent-free reactions, often facilitated by microwave irradiation or the use of solid catalysts like montmorillonite, represent another green approach. ijpsr.commdpi.com These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures. ijpsr.com
Scale-Up Considerations for this compound Production
The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Key parameters that need to be addressed during scale-up include mixing, heat transfer, and mass transfer. researchgate.netnih.gov In a larger reactor, ensuring uniform mixing becomes more challenging and can impact reaction kinetics and product distribution. researchgate.net Heat generated during exothermic reactions must be effectively removed to prevent temperature gradients and potential runaway reactions.
The choice of equipment is also critical. For reactions involving high pressures, such as direct amination, robust autoclaves are necessary. chemicalbook.com For processes involving solid catalysts, efficient filtration and catalyst recovery systems must be in place.
A stepwise scale-up strategy, involving intermediate-sized reactors, is often employed to mitigate the risks associated with a direct jump from bench to large-scale production. researchgate.net This allows for the identification and resolution of potential issues at a smaller, more manageable scale. Throughout the scale-up process, careful monitoring and control of all reaction parameters are essential to maintain product quality and consistency. researchgate.net
Spectroscopic Techniques for Comprehensive Structural Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy Applications
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of this compound. Key NMR experiments would include ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR: This would identify the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the -NH₂ groups in the carboximidamide moiety. The chemical shifts and coupling constants of the aromatic protons would confirm the 1,2,4-substitution pattern.
¹³C NMR: This technique would reveal the number and type of carbon atoms. Signals would be expected for the carbons in the difluorophenyl ring and the carbon of the carboximidamide group.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly powerful. It would show signals corresponding to the two non-equivalent fluorine atoms, and their coupling with each other, as well as with nearby protons and carbons, would provide definitive structural confirmation. The analysis of ¹⁹F-containing molecules often involves specialized techniques to correlate ¹⁹F chemical shifts with those of ¹H and ¹³C, providing unambiguous structural data without needing to separate the compound from a complex mixture. evitachem.comCurrent time information in Moscow, RU.
Predicted ¹H and ¹⁹F NMR Data (Illustrative) (Note: This is a hypothetical table based on general principles, not experimental data.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.0-7.5 | m | Aromatic CH |
| ¹H | ~8.0-9.0 | br s | NH₂ |
| ¹⁹F | ~(-110 to -140) | m | Aromatic C-F |
Mass Spectrometry for Molecular Confirmation and Impurity Profiling
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to investigate its fragmentation patterns for structural elucidation.
Molecular Ion Peak: A high-resolution mass spectrum would confirm the molecular formula (C₇H₆F₂N₂) by providing a highly accurate mass measurement of the molecular ion.
Fragmentation Analysis: By analyzing the fragmentation pattern, the presence of the difluorophenyl ring and the carboximidamide group can be confirmed. This is also a valuable tool for identifying and characterizing potential impurities or degradation products in a sample. Modern techniques like data-independent acquisition (DIA) can improve the resolving power and ability to detect low-abundance signals, which is beneficial for impurity profiling.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations (typically broad, in the 3200-3500 cm⁻¹ region), C=N stretching (around 1640-1690 cm⁻¹), and C-F stretching (in the 1100-1300 cm⁻¹ range). The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) would be characteristic of the specific substitution pattern of the benzene ring.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. While polar bonds like N-H and C=N are strong in the IR spectrum, the more symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum. This technique is particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer.
Expected Vibrational Frequencies (Note: This is a hypothetical table based on typical functional group frequencies, not experimental data.)
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | IR | 3200 - 3500 |
| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 |
| C=N Stretch | IR/Raman | 1640 - 1690 |
| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 |
| C-F Stretch | IR | 1100 - 1300 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboximidamide group. This method yields an electron density map from which an atomic model is refined. The analysis would confirm the planarity of the benzene ring and the geometry of the carboximidamide substituent. While no crystal structure for the target compound is currently available, studies on related fluorinated benzamides and formamidines demonstrate the utility of this technique in understanding molecular conformation and packing in the solid state.
Chromatographic Separation and Purity Assessment Techniques
Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for purity assessment. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be developed. The method would be validated for linearity, accuracy, and precision to quantify the compound and its impurities.
Gas Chromatography (GC): Depending on the thermal stability and volatility of the compound, GC could also be employed. It is often used to detect and quantify volatile impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.
The choice of chromatographic technique depends on the physicochemical properties of the molecule and the specific requirements of the analysis, such as whether it is for purification or for quantitative purity determination.
Chemical Reactivity and Derivatization Chemistry of 3,4 Difluorobenzenecarboximidamide
Reactivity Profiles of the Imidamide Moiety
The imidamide group, C(=NH)NH2, is a strong base and a good nucleophile due to the presence of the lone pairs on the nitrogen atoms. Its reactivity is analogous to that of the well-studied benzamidine (B55565).
The imidamide functionality can readily participate in reactions with electrophiles. The nitrogen atoms can be acylated, alkylated, or sulfonylated. For instance, benzamidines are known to react with acyl chlorides or anhydrides to form N-acylbenzamidines. While specific examples for 3,4-difluorobenzenecarboximidamide are not extensively documented in publicly available literature, the principles of these transformations are well-established for the parent benzamidine structure.
The imidamide moiety can also act as a nucleophile in substitution reactions. For example, the synthesis of various heterocyclic benzamide (B126) compounds can be achieved by reacting a suitable heterocyclic amine with a 2-substituted benzoic acid in the presence of a condensing agent like silicon tetrachloride. google.com
Benzamidines are well-known to undergo condensation reactions with carbonyl compounds, particularly 1,2- and 1,3-dicarbonyls, to form a variety of heterocyclic systems. For example, the condensation of benzamidine with α-diketones like diacetyl has been reported to yield substituted imidazoles. rsc.orgrsc.org Similarly, reaction with glyoxal (B1671930) leads to the formation of 2-phenyl-4,5-dihydro-1H-imidazole-4,5-diol. rsc.org These reactions highlight the potential of this compound to serve as a precursor for difluorinated heterocyclic scaffolds.
| Reactant | Product Type | Reference |
| α-Diketones (e.g., diacetyl) | Substituted Imidazoles | rsc.orgrsc.org |
| Glyoxal | Dihydroimidazoles | rsc.org |
| Haloketones | 2,4-Disubstituted Imidazoles | wikipedia.org |
The imidamide group can also participate in cycloaddition reactions. For example, amidines can react with electron-deficient 1,2,3-triazines in an inverse electron demand Diels-Alder reaction to rapidly form pyrimidines. nih.gov This type of reactivity opens up avenues for the synthesis of complex, fluorinated nitrogen-containing heterocycles from this compound.
Transformations Involving the Difluorinated Aromatic Ring
The two fluorine atoms on the aromatic ring significantly influence its reactivity. They are strongly electron-withdrawing, making the ring susceptible to nucleophilic aromatic substitution and modifying the regioselectivity of electrophilic aromatic substitution.
The fluorine atoms can direct the position of further substitution on the aromatic ring. For instance, in 1,2-difluorobenzene (B135520), electrophilic attack is directed to the positions ortho and para to the fluorine atoms. However, due to the deactivating nature of the fluorine atoms, these reactions generally require harsher conditions.
A powerful method for modifying the aromatic ring is through transition metal-catalyzed cross-coupling reactions. While the C-F bond is generally strong, under specific catalytic conditions, it can be activated for cross-coupling. More commonly, a halogen (Br or I) or a triflate group is introduced onto the difluorinated ring to facilitate standard cross-coupling reactions like the Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions. These reactions are instrumental in forming C-C and C-N bonds, allowing for the connection of the 3,4-difluorophenyl moiety to other molecular fragments.
For example, palladium-catalyzed cross-coupling of aryl halides with organoboron compounds (Suzuki reaction) is a versatile method for creating biaryl structures. nih.gov The presence of fluorine atoms can influence the reaction conditions and efficiency.
| Cross-Coupling Reaction | Reactants | Product | Catalyst System (Example) | Reference |
| Suzuki-Miyaura | Aryl halide, Arylboronic acid | Biaryl | Pd(PPh3)4 | nih.gov |
| Hiyama | Aryl halide, Organosilane | Biaryl | Pd catalyst, Fluoride source | nih.gov |
| Negishi | Aryl halide, Organozinc reagent | Aryl-R | Pd or Ni catalyst | acs.org |
Synthesis of Complex Chemical Scaffolds and Advanced Intermediates
The dual reactivity of this compound makes it a valuable starting material for the synthesis of complex chemical scaffolds and advanced intermediates, particularly in the context of medicinal chemistry. The imidamide group can be used to construct a variety of five- and six-membered heterocycles, while the difluorinated aromatic ring can be further functionalized using cross-coupling chemistry.
For instance, benzamidine derivatives are used in the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] rsc.orgacs.orgnih.govtriazines. nih.gov The synthesis of benzamidine derivatives carrying 1,2,3-triazole moieties has also been reported, showcasing the utility of the imidamide group in click chemistry. nih.gov By applying these synthetic strategies to this compound, a diverse library of fluorinated compounds with potential biological activity can be accessed.
Application in Heterocyclic Compound Synthesis
The bifunctional nature of the carboximidamide group, possessing two nitrogen atoms, makes this compound a key building block for the synthesis of various nitrogen-containing heterocycles. A notable application is in the construction of pyrimidine (B1678525) and fused pyrimidine ring systems. These reactions typically involve the condensation of the amidine with a 1,3-dielectrophilic species, such as a β-keto ester or a related derivative.
A specific example of this is the synthesis of tetrahydropyridopyrimidine derivatives. In a documented procedure, this compound is reacted with a functionalized piperidine (B6355638) bearing a β-keto ester moiety, namely t-butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate. This reaction leads to the formation of a fused heterocyclic system, specifically t-butyl 2-(3,4-difluorophenyl)-4-(trifluoromethyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-carboxylate. prepchem.comscbt.com The reaction proceeds through the initial attack of one of the amidine nitrogens on a carbonyl group of the β-keto ester, followed by an intramolecular cyclization and dehydration to afford the stable tetrahydropyridopyrimidine ring. This transformation highlights the utility of this compound in creating complex, polycyclic heterocyclic structures.
The synthesis of the starting this compound itself can be achieved from 3,4-difluorobenzonitrile (B1296988). One method involves the reaction of the nitrile with trimethylaluminum (B3029685) and ammonium (B1175870) chloride. prepchem.comscbt.com Another approach is the reaction of 3,4-difluorobenzonitrile with dry hydrogen chloride gas in anhydrous methanol, followed by treatment with ammonia (B1221849) gas in anhydrous ethanol (B145695) to yield the hydrochloride salt of the amidine. prepchem.com
Generation of Pharmacologically Relevant Precursors
The heterocyclic compounds synthesized from this compound often serve as crucial intermediates or precursors in the development of pharmacologically active agents. The 3,4-difluorophenyl motif is a common feature in many modern pharmaceuticals due to the ability of fluorine atoms to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.
The aforementioned tetrahydropyridopyrimidine derivative, synthesized from this compound, is a key precursor for the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. prepchem.comscbt.com DPP-IV is a therapeutic target for the treatment of type 2 diabetes. The synthesized t-butyl protected tetrahydropyridopyrimidine can be subsequently deprotected to yield 2-(3,4-difluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride, which serves as a core scaffold for further elaboration into potent and selective DPP-IV inhibitors. prepchem.comscbt.com This demonstrates the direct applicability of this compound in generating advanced intermediates for drug discovery programs. The incorporation of the 3,4-difluorophenyl group from the starting amidine is a critical design element for achieving the desired pharmacological profile of the final drug candidates.
Computational and Theoretical Investigations of 3,4 Difluorobenzenecarboximidamide
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the distribution of electrons within a molecule, which dictates its stability, geometry, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. youtube.com A primary step in a DFT study is geometry optimization, which calculates the lowest energy arrangement of atoms, providing the most stable structure of the molecule. youtube.com This process yields crucial data such as bond lengths, bond angles, and dihedral angles.
Following optimization, properties like Mulliken atomic charges can be calculated. These charges provide an estimation of the partial charge on each atom, offering insights into the molecule's polarity and electrostatic interactions. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.
While specific DFT data for 3,4-Difluorobenzenecarboximidamide is not published, a typical output would be structured as shown in the tables below.
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: The values below are placeholders to illustrate typical DFT output.)
| Bond/Angle | Atoms Involved | Calculated Value |
| Bond Length | C1-C2 | e.g., 1.40 Å |
| C3-F1 | e.g., 1.35 Å | |
| C-N (imine) | e.g., 1.28 Å | |
| C-N (amine) | e.g., 1.34 Å | |
| Bond Angle | F1-C3-C4 | e.g., 119.5° |
| C-C(ring)-N | e.g., 121.0° | |
| N-C-N | e.g., 123.0° |
Table 2: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The values below are placeholders to illustrate typical DFT output.)
| Property | Calculated Value |
| HOMO Energy | e.g., -6.5 eV |
| LUMO Energy | e.g., -1.2 eV |
| HOMO-LUMO Gap | e.g., 5.3 eV |
| Dipole Moment | e.g., 3.5 D |
| Mulliken Charge | |
| F (at C3) | e.g., -0.45 e |
| F (at C4) | e.g., -0.46 e |
| N (imine) | e.g., -0.60 e |
| N (amine) | e.g., -0.85 e |
Molecular Electrostatic Potential (MEP) analysis is a vital tool for predicting how a molecule will interact with other chemical species. uni-muenchen.de The MEP map illustrates the charge distribution around a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.de These regions are crucial for understanding non-covalent interactions and predicting sites for electrophilic and nucleophilic attack. ias.ac.in
For this compound, an MEP analysis would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative fluorine atoms and, most significantly, the nitrogen atoms of the carboximidamide group. These areas, particularly the lone pairs on the nitrogen atoms, represent the most likely sites for protonation or interaction with positive charges. uni-muenchen.de
Positive Potential (Blue): Located around the hydrogen atoms of the benzene (B151609) ring and the amine group, indicating these are sites susceptible to nucleophilic attack.
Neutral Potential (Green): Generally found over the carbon framework of the benzene ring.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, a key area of study would be the rotation around the single bond connecting the carboximidamide group to the difluorophenyl ring. This rotation would determine the planarity of the molecule and could influence its ability to pack in a crystal lattice or bind to a receptor. Different conformers, such as staggered or eclipsed arrangements, will have different energy levels. youtube.com
Molecular Dynamics (MD) simulations could further investigate the molecule's stability and behavior over time. nih.gov By simulating the motion of atoms and molecules for a specific duration (e.g., nanoseconds), MD can reveal:
The stability of different conformers in various environments (e.g., in a vacuum or a solvent).
The flexibility of the molecule, by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time. nih.gov
How the molecule interacts with solvent molecules or other species.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step pathway of a chemical reaction. By mapping the potential energy surface of a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, crucially, transition states.
For a reaction involving this compound, computational modeling could be used to:
Determine whether a proposed reaction mechanism is energetically feasible.
Calculate the activation energy, which corresponds to the reaction rate.
Visualize the geometry of the transition state, providing a snapshot of the bond-breaking and bond-forming processes.
Understand how the fluorine substituents influence the reactivity of the benzene ring or the nucleophilicity of the amidine group compared to an unsubstituted analog.
In Silico Prediction of Chemical Properties and Reactivity
In silico methods use computational models to predict a wide range of chemical and physical properties without the need for laboratory experiments. These predictions are valuable for screening potential drug candidates or new materials. nih.gov For this compound, these methods could predict key descriptors relevant to its chemical behavior and potential applications.
Table 3: Illustrative In Silico Predicted Properties for this compound (Note: These are examples of properties that can be predicted computationally.)
| Property | Predicted Value | Computational Method/Software |
| pKa (Amidinium ion) | e.g., 10.5 | ACD/pKa DB, MarvinSketch |
| LogP (Octanol-Water Partition Coeff.) | e.g., 1.8 | SwissADME, ChemDraw |
| Aqueous Solubility (LogS) | e.g., -2.5 | ALOGPS, SwissADME |
| Polar Surface Area (PSA) | e.g., 52 Ų | Molinspiration, SwissADME |
| Number of Hydrogen Bond Donors | 2 | Standard molecular descriptors |
| Number of Hydrogen Bond Acceptors | 3 | Standard molecular descriptors |
These predicted values help to build a comprehensive profile of the molecule's likely behavior in different chemical and biological systems.
Biological and Pharmacological Research Leveraging 3,4 Difluorobenzenecarboximidamide Derivatives
Development of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
A primary focus of research on 3,4-Difluorobenzenecarboximidamide derivatives has been the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.com By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and delayed gastric emptying, which collectively contribute to improved glycemic control. nih.govwikipedia.org
Structural Basis of DPP-IV Inhibition by Derived Compounds
The inhibitory action of compounds derived from this compound against DPP-IV is rooted in their specific molecular interactions within the enzyme's active site. The DPP-IV active site is often described as having several key subsites (S1, S2, etc.) that accommodate the side chains of peptide substrates. Inhibitors are designed to occupy these pockets to achieve high potency and selectivity.
The 3,4-difluorophenyl group of these derivatives typically orients to occupy a specific pocket, where the fluorine atoms can form favorable interactions, such as halogen bonds or hydrophobic interactions, with amino acid residues. nih.govnih.gov Molecular docking and X-ray crystallography studies of related inhibitors reveal that the difluorophenyl moiety can fit into the S1 or S2 pocket of the enzyme. For example, in some inhibitor classes, the fluorinated ring interacts with hydrophobic residues, while the core structure forms hydrogen bonds with key residues in the catalytic triad (B1167595) (e.g., Ser630, His740, Asp708) or other parts of the active site, such as the S1 pocket which often accommodates a proline-like moiety. drugbank.comnih.gov The binding of these inhibitors is typically reversible and can be competitive, non-competitive, or of a mixed type, depending on the specific structure of the derivative. nih.gov This interaction effectively blocks the natural substrate from binding, thereby inhibiting the enzyme's activity.
Impact on Glucose Homeostasis and Related Metabolic Pathways
The inhibition of DPP-IV by derivatives of this compound has a significant and beneficial impact on glucose homeostasis. By preventing the degradation of GLP-1 and GIP, these inhibitors amplify the body's natural glucose-regulating mechanisms in a glucose-dependent manner. mdpi.comnih.gov This leads to several downstream effects:
Enhanced Insulin Secretion: Increased levels of active GLP-1 stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels. google.com
Suppressed Glucagon Secretion: Active GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production. nih.gov
Delayed Gastric Emptying: Higher GLP-1 levels slow the rate at which food leaves the stomach, which helps to reduce post-meal glucose spikes. nih.gov
The net effect of these actions is a reduction in both fasting and postprandial blood glucose levels. In preclinical studies, administration of potent DPP-IV inhibitors leads to improved glucose tolerance, as demonstrated by oral glucose tolerance tests (OGTT), and lower levels of glycated hemoglobin (HbA1c), a marker of long-term glycemic control. drugbank.comgoogle.com
Table 1: Effects of DPP-IV Inhibition on Glucose Homeostasis Parameters
| Parameter | Effect of DPP-IV Inhibition | Underlying Mechanism |
| Fasting Blood Glucose | Decrease | Reduced hepatic glucose output due to lower glucagon levels. |
| Postprandial Glucose | Decrease | Enhanced glucose-dependent insulin secretion and delayed gastric emptying. |
| Insulin Secretion | Increase (Glucose-dependent) | Increased levels of active GLP-1 and GIP stimulating pancreatic β-cells. |
| Glucagon Secretion | Decrease | Increased levels of active GLP-1 acting on pancreatic α-cells. |
| Oral Glucose Tolerance | Improvement | Combination of enhanced insulin release and suppressed glucagon. |
Structure-Activity Relationship (SAR) Studies for Optimized Inhibitory Potency
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of DPP-IV inhibitors. For derivatives of this compound, SAR studies have explored how modifications to different parts of the molecule affect its inhibitory activity, typically measured by the half-maximal inhibitory concentration (IC50).
Key findings from SAR studies on related fluorophenyl-based inhibitors indicate that the position and nature of substituents on the phenyl ring are critical. nih.govnih.gov The presence of fluorine atoms, particularly the 3,4-difluoro substitution pattern, is often associated with enhanced potency compared to non-fluorinated or mono-fluorinated analogs. nih.gov This enhancement is attributed to the unique electronic properties of fluorine, which can influence the molecule's conformation and its interactions with the enzyme's active site. nih.gov
For instance, studies on various heterocyclic scaffolds have shown that attaching a 3,4-difluorophenyl group can significantly improve DPP-IV inhibition. nih.govwikipedia.org Modifications to other parts of the molecule, such as the linker or the group designed to mimic the proline residue of natural substrates, are also systematically varied to achieve optimal binding. The goal is to maximize interactions with the S1 and S2 subsites of the DPP-IV enzyme while maintaining good selectivity over other related proteases like DPP-8 and DPP-9 to minimize potential side effects.
Table 2: Illustrative SAR Data for DPP-IV Inhibitors
| Compound ID | Phenyl Ring Substitution | Linker Group | Proline Mimic | DPP-IV IC50 (nM) |
| A | Phenyl | Amide | Cyanopyrrolidine | 150 |
| B | 4-Fluorophenyl | Amide | Cyanopyrrolidine | 75 |
| C | 3,4-Difluorophenyl | Amide | Cyanopyrrolidine | 25 |
| D | 3,4-Difluorophenyl | Thioether | Piperidinone | 15 |
| E | 3,5-Difluorophenyl | Amide | Cyanopyrrolidine | 90 |
Note: Data is representative and compiled from general findings in SAR literature for illustrative purposes.
Exploration of Other Bioactive Targets and Mechanisms
While DPP-IV inhibition is a major area of investigation, the 3,4-difluorophenyl motif is a versatile pharmacophore found in compounds targeting a range of other biological systems. This suggests that derivatives of this compound could be explored for other therapeutic applications.
Enzyme Inhibition Studies Beyond DPP-IV
The 3,4-difluorophenyl structural unit is present in various approved drugs and clinical candidates that inhibit enzymes other than DPP-IV. This history of use provides a rationale for screening this compound derivatives against other enzyme classes.
Kinases and Other ATPases: Many kinase inhibitors feature fluorinated phenyl rings to enhance binding to the ATP-binding pocket. The 3,4-difluoro substitution can improve potency and selectivity.
Cytochrome P450 (CYP) Enzymes: Some drugs containing dichlorophenyl groups, such as the antidepressant Sertraline, are known to be moderate inhibitors of enzymes like CYP2D6 and CYP2B6. mdpi.com The antifungal agent Itraconazole, which has a dichlorophenyl group, inhibits CYP3A4. wikipedia.org Given the similar electronic properties, difluoro-substituted compounds might also modulate CYP activity.
Proteases: The HIV drug Tipranavir is a non-peptidic protease inhibitor, demonstrating that scaffolds beyond peptides can effectively target protease active sites. libretexts.org
Transporters: The serotonin (B10506) transporter (SERT) is inhibited by Sertraline, which contains a 3,4-dichlorophenyl group, highlighting the potential for related structures to interact with neurotransmitter transporters. mdpi.com
Irreversible inhibitors often form covalent bonds with specific amino acid residues, such as serine or cysteine, in the active site of an enzyme. nih.gov The reactivity of derivatives could be tailored to achieve such inhibition if desired.
Receptor Agonism/Antagonism Investigations
In addition to enzyme inhibition, molecules containing the 3,4-difluorophenyl moiety have been investigated as modulators of various cell surface and nuclear receptors.
GPCRs (G-Protein Coupled Receptors): Research has identified antagonists for receptors like the dopamine (B1211576) D3 receptor and the purinergic P2X3 receptor that incorporate a 3,4-difluoroaniline (B56902) or related structures. nih.govnih.gov For example, benzimidazole-dione derivatives with a 3,4-difluorophenylamino group have shown potent P2X3 receptor antagonistic activity, which is relevant for treating chronic pain. nih.gov
Ion Channels: The compound 3,4-diaminopyridine (B372788) acts as a partial antagonist of voltage-gated potassium (Kv) channels. This suggests that the core aminophenyl structure, related to the carboximidamide, can interact with ion channels.
These examples underscore the potential for derivatives of this compound to be developed as agonists or antagonists for a variety of receptor targets, expanding their potential therapeutic utility beyond metabolic diseases.
Preclinical Evaluation of Derived Compounds
The preclinical phase of drug development is a critical juncture where a chemical compound's therapeutic potential is rigorously assessed before it can be considered for human trials. For derivatives of substituted benzamidines, such as those incorporating a 3,4-difluorophenyl moiety, this evaluation is a multi-step process designed to build a comprehensive profile of the compound's biological activity, efficacy, and safety. This journey from a promising molecule to a potential drug candidate is navigated through a series of meticulous in vitro and in vivo studies.
In Vitro Biological Assay Development and Screening
The initial step in the preclinical evaluation is to determine a compound's activity and selectivity at the molecular level using in vitro assays. For benzamidine (B55565) derivatives, which are well-known for their ability to mimic the side chain of arginine, a primary focus is their potential as inhibitors of serine proteases, a large family of enzymes involved in physiological processes like blood coagulation, digestion, and inflammation.
Assay development is tailored to the specific enzyme target. For instance, if the goal is to develop an anticoagulant, key targets would be serine proteases of the coagulation cascade, such as Thrombin (Factor IIa) or Factor Xa. The assays are designed to measure the ability of the 3,4-difluorobenzamidine derivatives to inhibit the catalytic activity of these enzymes. This is typically done using a chromogenic or fluorogenic substrate that, when cleaved by the active enzyme, produces a measurable colored or fluorescent signal. The reduction in this signal in the presence of the inhibitor allows for the calculation of its potency, commonly expressed as the half-maximal inhibitory concentration (IC₅₀).
A screening campaign would involve testing a library of synthesized derivatives to identify the most potent compounds and understand the structure-activity relationship (SAR). The data below represents an illustrative screening of hypothetical 3,4-difluorobenzamidine derivatives against two key coagulation enzymes to assess both potency and selectivity.
| Compound ID | Modification on Benzamidine Core | Thrombin (Factor IIa) IC₅₀ (nM) | Factor Xa IC₅₀ (nM) | Selectivity (Factor Xa / Thrombin) |
|---|---|---|---|---|
| DFB-001 | Unsubstituted Amine | 150 | 750 | 5 |
| DFB-002 | N-propyl Linker | 55 | 220 | 4 |
| DFB-003 | N-phenyl Linker | 12 | 980 | 81.7 |
| DFB-004 | N-(4-pyridyl) Linker | 8 | 15 | 1.9 |
This table is interactive. You can sort the data by clicking on the column headers.
From these illustrative data, one could conclude that adding a phenyl linker (DFB-003) significantly improves potency against Thrombin while maintaining weaker activity against Factor Xa, leading to high selectivity. Conversely, a pyridyl linker (DFB-004) results in a potent but non-selective inhibitor. Such insights are vital for selecting lead candidates to advance into more complex biological systems.
In Vivo Pharmacological Models for Efficacy and Safety Assessment
Compounds that demonstrate promising potency and selectivity in vitro are subsequently evaluated in living organisms. In vivo pharmacological models are designed to answer two critical questions: Does the compound work in a disease-relevant setting (efficacy), and is it safe at therapeutic concentrations?
For a potential anticoagulant benzamidine derivative, a common efficacy model is the ferric chloride-induced arterial thrombosis model in rats. In this model, a small piece of filter paper saturated with ferric chloride is applied to an exposed artery (e.g., the carotid artery), inducing oxidative injury and leading to the formation of a blood clot (thrombus). The lead compound is administered to the animal prior to the injury, and its efficacy is measured by the time it takes for the artery to become blocked (occlusion time) or by the final weight of the thrombus.
The following table provides illustrative results for a lead compound, "DFB-003," compared to a vehicle control and a standard-of-care anticoagulant.
| Treatment Group | Dose (mg/kg, IV) | Time to Occlusion (minutes) | Inhibition of Thrombus Formation (%) |
|---|---|---|---|
| Vehicle (Saline) | N/A | 12.5 ± 2.1 | 0% |
| DFB-003 | 1 | 25.8 ± 4.5 | 52% |
| DFB-003 | 3 | 48.2 ± 6.3 | 85% |
| Heparin (Standard) | 100 U/kg | 55.1 ± 5.9 | 91% |
This table is interactive. You can sort the data by clicking on the column headers.
These illustrative data suggest that DFB-003 produces a dose-dependent antithrombotic effect, with the 3 mg/kg dose achieving efficacy comparable to the standard treatment, Heparin.
Future Perspectives and Emerging Research Directions
Design and Synthesis of Next-Generation Therapeutics
The unique chemical structure of 3,4-Difluorobenzenecarboximidamide, characterized by the presence of two fluorine atoms on the benzene (B151609) ring, makes it a compelling scaffold for the design of next-generation therapeutics. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. nih.gov These enhancements can include improved metabolic stability, increased binding affinity to target proteins, and better membrane permeation. nih.gov
The synthesis of novel therapeutics based on the this compound core would likely involve modifying the carboximidamide group to create derivatives with tailored biological activities. Researchers can explore a variety of synthetic routes to append different functional groups, aiming to optimize the molecule's interaction with specific biological targets. This approach has been successfully applied to other fluorinated compounds to develop potent and selective inhibitors for a range of enzymes and receptors.
Detailed research findings have shown that the strategic placement of fluorine atoms can significantly influence a molecule's electronic properties, pKa, and conformation, thereby affecting its biological activity. For instance, the difluoro-substituted phenyl ring in this compound can engage in favorable interactions with protein active sites, potentially leading to the development of highly potent inhibitors for therapeutic targets in areas such as oncology, infectious diseases, and inflammatory disorders.
Integration with Advanced Drug Discovery Platforms
The advancement of drug discovery platforms offers new avenues for investigating the therapeutic potential of this compound. High-throughput screening (HTS) campaigns can be employed to rapidly assess a library of its derivatives against a multitude of biological targets. This enables the identification of initial "hit" compounds that can be further optimized through medicinal chemistry efforts.
Furthermore, structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are powerful techniques that can be leveraged. By determining the crystal structure of a target protein in complex with a this compound-derived fragment, researchers can gain detailed insights into the binding mode and design more potent and selective ligands.
Modern drug discovery also benefits from a deeper understanding of cellular processes, such as the ubiquitin-proteasome system. nih.gov The development of inhibitors for enzymes like deubiquitylating enzymes (DUBs) is an active area of research, and fluorinated compounds could play a crucial role in developing novel modulators of these pathways. nih.gov The integration of this compound into these advanced platforms could accelerate the discovery of new medicines for various diseases.
Applications in Materials Science and Other Non-Pharmacological Fields
Beyond its potential in medicine, the physicochemical properties of this compound suggest possible applications in materials science. The presence of the difluorobenzene moiety can impart unique characteristics to polymers and other materials, such as enhanced thermal stability, altered electronic properties, and specific liquid crystal behaviors.
For example, fluorinated aromatic compounds are known to be useful in the synthesis of advanced polymers with low dielectric constants, high thermal stability, and chemical resistance. These properties are highly desirable for applications in the electronics industry, such as in the manufacturing of insulators and components for microelectronic devices.
Moreover, the carboximidamide group can participate in hydrogen bonding and coordination with metal ions, opening up possibilities for the creation of novel supramolecular assemblies and metal-organic frameworks (MOFs). These materials could have applications in gas storage, catalysis, and sensing. Research into the synthesis and characterization of such materials derived from this compound could unveil new and valuable functionalities.
Data-Driven and Artificial Intelligence Approaches in Research
In the realm of materials science, AI can be used to predict the properties of polymers and other materials incorporating this compound, guiding the design of new materials with specific functionalities. By integrating computational predictions with experimental validation, researchers can more efficiently explore the chemical space and unlock the full potential of this versatile compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4-difluorobenzenecarboximidamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution of 3,4-difluorobenzonitrile with hydroxylamine under basic conditions (e.g., sodium methoxide in methanol). Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of nitrile to hydroxylamine) and temperature (60–70°C for 6–8 hours). Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity .
- Key Variables : Temperature deviations >5°C reduce yields by 15–20% due to side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended Methods :
- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ~ -110 to -120 ppm for ortho/para fluorines) .
- IR Spectroscopy : Confirms the amidine group (N–H stretch at ~3350 cm⁻¹ and C=N at ~1650 cm⁻¹) .
- LC-MS : Validates molecular weight (MW 171.12 g/mol) and detects impurities (e.g., unreacted nitrile at MW 137.11 g/mol) .
Q. How should researchers screen the biological activity of this compound in vitro?
- Protocol : Use enzyme inhibition assays (e.g., serine proteases or kinases) at concentrations ranging from 1 nM to 100 µM. Fluorine’s electronegativity enhances binding to polar active sites, so include fluorinated analogs (e.g., 3,5-difluoro derivatives) as controls .
- Data Interpretation : IC₅₀ values <10 µM suggest potential for further SAR studies.
Advanced Research Questions
Q. How do electronic effects of fluorine substituents modulate the compound’s reactivity in biological systems?
- Mechanistic Insight : The 3,4-difluoro configuration creates a strong electron-withdrawing effect, increasing the amidine group’s electrophilicity. This enhances hydrogen bonding with catalytic residues (e.g., histidine in enzymes). Computational studies (DFT) show a 20–30% increase in binding energy compared to non-fluorinated analogs .
- Experimental Validation : Replace fluorine with chlorine (less electronegative) to isolate electronic effects.
Q. What strategies resolve contradictions in reported binding affinities across studies?
- Root Causes : Variability often arises from assay conditions (e.g., buffer pH affecting ionization) or protein conformational states.
- Resolution :
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions.
- Use cryo-EM or X-ray crystallography to verify target engagement .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Approach :
- Structural Modifications : Introduce methyl groups at the benzene ring’s meta position to sterically hinder cytochrome P450 oxidation.
- In Silico Tools : Apply ADMET predictors (e.g., SwissADME) to prioritize derivatives with optimal logP (2–3) and topological polar surface area (TPSA <80 Ų) .
Safety and Handling
Q. What are critical safety considerations when handling this compound in the lab?
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
- Spill Management : Neutralize with 10% sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
